Butyl butane-1-sulfonate
Overview
Description
Butyl butane-1-sulfonate: is an organic compound that belongs to the class of alkanesulfonates. It is characterized by the presence of a butyl group attached to a butane-1-sulfonate moiety. This compound is known for its various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Chemistry: Butyl butane-1-sulfonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives. It is also employed in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used as a surfactant and emulsifying agent.
Industry: The compound finds applications in the manufacturing of detergents, surfactants, and other cleaning agents. It is also used in the production of specialty chemicals and as an intermediate in various industrial processes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl butane-1-sulfonate can be synthesized through the sulfonylation of butyl alcohols. One common method involves the reaction of butyl alcohol with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfonyl chlorides and butyl alcohols. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Butyl butane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Major Products Formed:
Substitution Reactions: The major products include butyl derivatives where the sulfonate group is replaced by other functional groups.
Oxidation: The oxidation of this compound can lead to the formation of butane-1-sulfonic acid.
Mechanism of Action
Mechanism of Action: Butyl butane-1-sulfonate exerts its effects through its sulfonate group, which can interact with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and applications .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes and proteins that interact with sulfonate groups. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions .
Comparison with Similar Compounds
Butane-1-sulfonate: Similar in structure but lacks the butyl group.
Methane-1-sulfonate: Contains a methyl group instead of a butyl group.
Ethane-1-sulfonate: Contains an ethyl group instead of a butyl group.
Uniqueness: Butyl butane-1-sulfonate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and influences its reactivity compared to other sulfonates .
Properties
IUPAC Name |
butyl butane-1-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQNMUGNDAMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563589 | |
Record name | Butyl butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-66-5 | |
Record name | Butyl butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.